molecular formula C6H10Br2 B11952552 2,6-Dibromo-1-hexene CAS No. 87280-36-2

2,6-Dibromo-1-hexene

Cat. No.: B11952552
CAS No.: 87280-36-2
M. Wt: 241.95 g/mol
InChI Key: ZQYMDDGPWMLFGI-UHFFFAOYSA-N
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Description

2,6-Dibromo-1-hexene is an organic compound with the molecular formula C6H10Br2 It is a dibromoalkene, characterized by the presence of two bromine atoms attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-1-hexene can be synthesized through the bromination of 1-hexene. The reaction typically involves the addition of bromine (Br2) to 1-hexene in the presence of a solvent such as dichloromethane. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule is polarized by the double bond in 1-hexene, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-1-hexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,6-Dibromo-1-hexene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1-hexene involves its reactivity with various nucleophiles and electrophiles. The compound’s double bond and bromine atoms make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 2,6-Dibromo-2-hexene
  • 1,6-Dibromohexane
  • 2,3-Dibromo-3-methylpentane
  • 1,2-Dibromo-4-methylpentane

Comparison: 2,6-Dibromo-1-hexene is unique due to the position of the bromine atoms and the presence of a double bond. This structural feature imparts distinct reactivity and properties compared to other dibromoalkanes. For example, 1,6-Dibromohexane lacks the double bond, making it less reactive in certain addition reactions .

Properties

CAS No.

87280-36-2

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

IUPAC Name

2,6-dibromohex-1-ene

InChI

InChI=1S/C6H10Br2/c1-6(8)4-2-3-5-7/h1-5H2

InChI Key

ZQYMDDGPWMLFGI-UHFFFAOYSA-N

Canonical SMILES

C=C(CCCCBr)Br

Origin of Product

United States

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